Isopropyl ((r)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate

Description

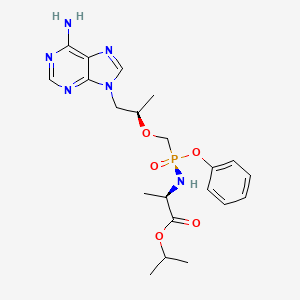

Isopropyl ((R)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate, commonly known as Tenofovir Alafenamide (TAF), is a phosphoramidate prodrug of tenofovir, an acyclic nucleotide analog. Its molecular formula is C₂₁H₂₉N₆O₅P (molecular weight: 476.47 g/mol) . TAF is designed to enhance intracellular delivery and reduce systemic toxicity compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF). Key structural features include:

- A phosphoramidate linker that improves cell membrane permeability.

- An isopropyl-D-alaninate ester group, which facilitates hydrolysis by intracellular esterases.

- A stereospecific (R)-configuration at the phosphorus center, critical for antiviral activity .

TAF is approved for HIV and hepatitis B treatment, with superior pharmacokinetics (e.g., 90% lower plasma tenofovir levels than TDF) and enhanced lymphoid tissue penetration .

Properties

CAS No. |

2053424-88-5 |

|---|---|

Molecular Formula |

C21H29N6O5P |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33-/m1/s1 |

InChI Key |

LDEKQSIMHVQZJK-AAGLAYRLSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@](=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Purine-Containing Intermediate

- Starting material: 6-amino-9H-purine

- Reaction: Nucleophilic substitution with (R)-1-(propan-2-yl)oxy)methyl chloride under controlled conditions to yield the (R)-configured purine-oxymethyl intermediate

- Conditions: Typically performed in anhydrous solvents such as DMF or acetonitrile, with a base like triethylamine to scavenge HCl formed during the reaction

- Temperature: Mild heating (25–50 °C) to optimize yield and minimize side reactions.

Introduction of the Phenoxyphosphoryl Group

- Reagent: Phenoxyphosphoryl chloride (PhO-PCl2) or related phosphorylating agents

- Reaction: The purine-oxymethyl intermediate is reacted with phenoxyphosphoryl chloride to form a phosphoryl intermediate bearing the phenoxy substituent

- Conditions: Low temperature (0–5 °C) to control reactivity and prevent hydrolysis

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Base: A tertiary amine such as pyridine or triethylamine to neutralize HCl byproduct.

Coupling with d-Alanine Isopropyl Ester

- Reagent: d-Alanine isopropyl ester hydrochloride or free base

- Reaction: Nucleophilic substitution at the phosphoryl center by the amino group of d-alanine isopropyl ester, forming the phosphoramidate linkage

- Conditions: Controlled pH (neutral to slightly basic), often using a base like DIPEA (N,N-diisopropylethylamine)

- Temperature: Ambient to slightly elevated (20–40 °C)

- Purification: Crystallization or chromatographic techniques to isolate the pure diastereomer.

Reaction Scheme Summary

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 6-amino-9H-purine + (R)-1-(propan-2-yl)oxy)methyl chloride | Base (Et3N), solvent (DMF), 25–50 °C | Purine-oxymethyl intermediate |

| 2 | Purine-oxymethyl intermediate + phenoxyphosphoryl chloride | Base (pyridine), solvent (DCM), 0–5 °C | Phenoxyphosphoryl intermediate |

| 3 | Phenoxyphosphoryl intermediate + d-alanine isopropyl ester | Base (DIPEA), solvent (THF), 20–40 °C | This compound |

Analytical and Purification Considerations

- Stereochemical purity is critical; chiral HPLC or NMR methods are employed to confirm enantiomeric excess

- Purification often involves preparative chromatography or recrystallization from suitable solvents

- Characterization includes NMR (1H, 13C, 31P), mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization Notes

- The stereochemistry at the purine-linked carbon and the alaninate moiety must be carefully controlled to maintain biological activity

- Use of anhydrous and inert atmosphere conditions minimizes hydrolysis of phosphoryl intermediates

- Phenoxyphosphoryl chloride is sensitive to moisture; freshly distilled or high-purity reagents improve yields

- Reaction times and temperatures are optimized to balance conversion and minimize side products such as hydrolyzed or over-oxidized species.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Purine substitution solvent | DMF, acetonitrile | Anhydrous, inert atmosphere preferred |

| Base for substitution | Triethylamine, pyridine | Scavenges HCl |

| Phosphorylation reagent | Phenoxyphosphoryl chloride | Moisture sensitive |

| Phosphorylation solvent | DCM, THF | Anhydrous |

| Coupling base | DIPEA, triethylamine | Neutral to slightly basic pH |

| Temperature range | 0–50 °C | Step-dependent |

| Purification methods | Chromatography, recrystallization | Ensures stereochemical purity |

| Analytical techniques | NMR (1H, 13C, 31P), MS, chiral HPLC | Structural and stereochemical confirmation |

Chemical Reactions Analysis

Types of Reactions

Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, sulfolane, and isopropyl-L-alanine. The reactions are typically carried out under controlled temperatures ranging from -20°C to 80°C .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals .

Scientific Research Applications

Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Industry: Employed in the large-scale production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the degradation of antiviral drugs, thereby enhancing their stability and efficacy. The molecular targets include various enzymes and proteins involved in the metabolic pathways of the drugs .

Comparison with Similar Compounds

Tenofovir Disoproxil Fumarate (TDF)

- Structure: Bis(isopropyloxycarbonyloxymethyl) ester of tenofovir.

- Key Differences: TDF requires hydrolysis by plasma esterases, leading to higher systemic tenofovir exposure and renal toxicity. TAF’s phosphoramidate linkage enables targeted intracellular activation, reducing off-target effects .

Pharmacokinetics :

Parameter TDF TAF Plasma TFV Cmax 0.3 µg/mL 0.02 µg/mL Lymphoid Tissue Lower 5× Higher Bioavailability 25% >80%

Mono- and Di-Substituted Phosphonamidates

Compounds from and highlight structural modifications affecting activity:

Stereoisomeric Variants

Antiviral Efficacy

Toxicity Profiles

- Renal Toxicity :

- Compound 60 (): Contains an azidoundecanoate ester.

Research Findings and Data

Stability and Metabolism

- TAF: Hydrolyzed by cathepsin A in lymphocytes to release tenofovir. Plasma half-life = 0.5 h vs. intracellular half-life = 50 h .

- Compound 17 () : Butyl ester substitution slows hydrolysis, prolonging circulation time but reducing activation efficiency .

Biological Activity

Isopropyl ((R)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate, commonly referred to as Isopropyl D-Alaninate, is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies that elucidate its pharmacological properties.

Molecular Structure

- Molecular Formula : CHNOP

- Molecular Weight : 476.47 g/mol

- CAS Number : 383365-04-6

The compound features a purine base (6-amino-9H-purine), which is critical for its biological activity, particularly in nucleoside analog applications.

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Storage Conditions | Room temperature |

| Purity | Not specified |

Isopropyl D-Alaninate acts primarily as a prodrug that is metabolized into active forms that can inhibit specific enzymes involved in nucleotide metabolism. Its structure allows it to interact with various biological targets, particularly those related to cellular proliferation and survival.

Enzyme Inhibition

Research indicates that Isopropyl D-Alaninate may inhibit enzymes such as enolase and other phosphatases, which are crucial in metabolic pathways. This inhibition can lead to altered cellular metabolism and has potential implications in cancer therapy.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, a study conducted at the University of Texas MD Anderson Cancer Center evaluated the compound's cytotoxic effects on cells with homozygous deletion of glycolytic enzymes. The results indicated significant tumor regression activities when treated with Isopropyl D-Alaninate derivatives .

Case Studies

-

Study on Tumor Cell Lines :

- Objective : To assess the cytotoxicity of Isopropyl D-Alaninate on NCI-60 cancer cell lines.

- Findings : The compound exhibited selective toxicity towards certain cancer types, suggesting its potential as a targeted therapeutic agent.

-

Pharmacokinetics :

- Objective : To evaluate the absorption and metabolism of Isopropyl D-Alaninate.

- Results : The compound showed favorable absorption characteristics with a half-life conducive to therapeutic use, indicating its viability for further clinical development.

Toxicity and Safety Profile

Preliminary toxicological assessments suggest that Isopropyl D-Alaninate has a manageable safety profile at therapeutic doses. However, comprehensive toxicity studies are necessary to fully understand its safety parameters before clinical application.

Q & A

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

The compound should be stored in a tightly sealed container in a dark, dry, and well-ventilated environment at 2–8°C to prevent degradation. Exposure to moisture, light, or high temperatures may compromise its stability. Incompatible materials include strong oxidizing agents, which should be strictly avoided .

Q. What safety protocols are critical for handling this compound during synthesis or purification?

Avoid skin/eye contact and inhalation of dust or aerosols. Use face shields, safety glasses, and NIOSH/EN 166-compliant PPE . Conduct experiments in fume hoods with adequate ventilation. After handling, wash hands thoroughly and decontaminate surfaces. Toxic fumes (e.g., carbon monoxide, phosphorus oxides) may form during combustion, necessitating fire safety measures .

Q. How can researchers optimize synthetic routes for this compound?

Focus on stereochemical control during phosphorylation and purine coupling steps. Use chiral HPLC to monitor enantiomeric purity and X-ray crystallography (as in related phosphonate derivatives) to confirm stereochemistry . Reaction conditions (e.g., temperature, solvent polarity) should be tailored to minimize racemization, especially at the phosphoryl and alaninate moieties.

Q. What methodologies are effective for assessing purity and structural integrity?

Employ reverse-phase HPLC with UV detection (260 nm for purine absorption) for purity analysis. Confirm stereochemistry via circular dichroism (CD) or NMR (e.g., P NMR for phosphoryl group characterization). Mass spectrometry (HRMS-ESI ) validates molecular weight .

Advanced Research Questions

Q. How should researchers address contradictions in reported toxicity data for this compound?

While acute toxicity data are unavailable , prioritize in vitro cytotoxicity assays (e.g., HepG2 cell lines) and in vivo rodent studies to establish dose-response relationships. Cross-reference metabolic byproducts (e.g., phosphorous oxides) identified in combustion scenarios with toxicity databases.

Q. What role does the phosphoryl group play in the compound’s biochemical interactions?

The phosphoryl group enhances membrane permeability and serves as a prodrug moiety, enabling intracellular activation. Use molecular dynamics simulations to study its interaction with esterases or kinases. Comparative studies with non-phosphorylated analogs (e.g., Tenofovir derivatives) can elucidate its metabolic stability .

Q. How does the compound behave under thermal or oxidative stress?

Thermal gravimetric analysis (TGA ) reveals decomposition above 150°C, releasing nitrogen and phosphorus oxides . For oxidative stability, conduct accelerated stability testing under varying pH and peroxide exposure. Monitor degradation via P NMR to track phosphoryl bond integrity .

Q. What strategies are effective for resolving enantiomeric impurities in the final product?

Use chiral stationary phase chromatography (e.g., Chiralpak AD-H) for preparative separation. For real-time monitoring, implement online CD spectroscopy during synthesis. Stereochemical assignments can be validated against crystallographic data from structurally related compounds .

Q. How can researchers reconcile the compound’s non-hazardous transport classification with its combustion risks?

Although not classified as hazardous for transport , combustion releases toxic fumes (e.g., CO, NO). Mitigate risks by storing separately from flammables and using self-contained breathing apparatus (SCBA) in fire scenarios. Document safety protocols in alignment with GHS guidelines .

Q. What experimental approaches resolve solubility challenges in aqueous or lipid-based systems?

Employ co-solvent systems (e.g., PEG-400/water) or lipid nanoparticle formulations to enhance bioavailability. Solubility parameters can be predicted using Hansen solubility spheres and validated via phase-diagram studies. Dynamic light scattering (DLS ) assesses colloidal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.